1-(2-Bromo-4-nitrophenyl)-4-methylpiperazine
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Overview
Description
1-(2-Bromo-4-nitrophenyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-nitrophenyl)-4-methylpiperazine typically involves the reaction of 2-bromo-4-nitroaniline with 4-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-nitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst or sodium borohydride in methanol are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products:
Substitution Reactions: Products include various substituted piperazines with different functional groups replacing the bromine atom.
Reduction Reactions: The major product is 1-(2-Amino-4-nitrophenyl)-4-methylpiperazine.
Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
1-(2-Bromo-4-nitrophenyl)-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-nitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
2-Bromo-4-nitrophenol: Similar in structure but lacks the piperazine ring.
4-Bromo-2-nitroaniline: Similar in structure but lacks the piperazine ring and methyl group.
1-(2-Bromo-4-nitrophenyl)piperazine: Similar but without the methyl substitution on the piperazine ring.
Uniqueness: 1-(2-Bromo-4-nitrophenyl)-4-methylpiperazine is unique due to the presence of both the bromine and nitro groups on the phenyl ring, combined with the methyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2-bromo-4-nitrophenyl)-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c1-13-4-6-14(7-5-13)11-3-2-9(15(16)17)8-10(11)12/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTGICOJIRJONX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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